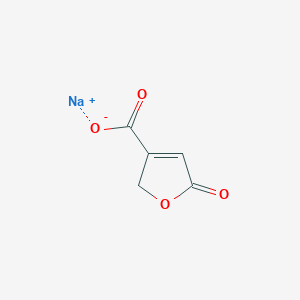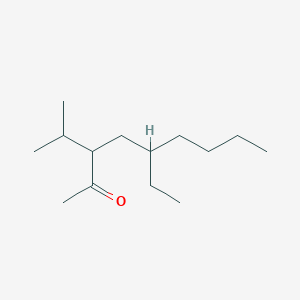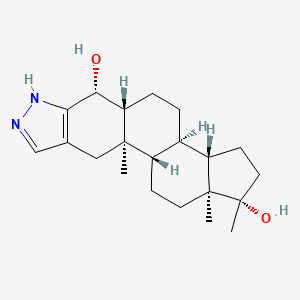
Anastrozole Diacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anastrozole Diacid is a derivative of Anastrozole, a well-known non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anastrozole Diacid typically involves the reaction of Anastrozole with specific reagents under controlled conditions. One common method includes the use of diethyl ether and sonication to facilitate the reaction. The mixture is then evaporated to dryness under nitrogen and further dried under vacuum at 50°C for an hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as liquid chromatography, is common to separate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Anastrozole Diacid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.
Wissenschaftliche Forschungsanwendungen
Anastrozole Diacid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on enzyme inhibition and cellular pathways.
Medicine: Investigated for its potential use in the treatment of hormone-dependent cancers.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Anastrozole Diacid exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, this compound reduces the levels of estrogen in the body, thereby decreasing the growth of estrogen-dependent cancer cells . The molecular targets include the aromatase enzyme and estrogen receptors, which are crucial in the development and progression of certain types of breast cancer .
Vergleich Mit ähnlichen Verbindungen
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor with similar applications.
Tamoxifen: A selective estrogen receptor modulator used in hormone therapy for breast cancer.
Uniqueness: Anastrozole Diacid is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other aromatase inhibitors. Its non-steroidal nature offers advantages such as fewer steroid-associated side effects .
Eigenschaften
Molekularformel |
C17H21N3O4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-[3-(2-carboxypropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H21N3O4/c1-16(2,14(21)22)12-5-11(8-20-10-18-9-19-20)6-13(7-12)17(3,4)15(23)24/h5-7,9-10H,8H2,1-4H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
RWMCPKLPAVTKFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)





![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)



![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)


